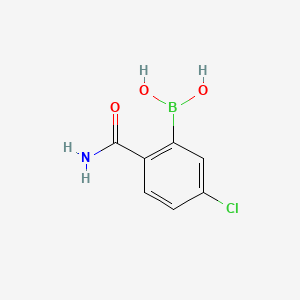

(2-Carbamoyl-5-chlorophenyl)boronic acid

Description

Properties

IUPAC Name |

(2-carbamoyl-5-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClNO3/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,12-13H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUCOOWCIFLMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)Cl)C(=O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681735 | |

| Record name | (2-Carbamoyl-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313617-51-4 | |

| Record name | (2-Carbamoyl-5-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Carbamoyl 5 Chlorophenyl Boronic Acid

Cross-Coupling Reactions Utilizing the Boronic Acid Moiety

(2-Carbamoyl-5-chlorophenyl)boronic acid is a versatile reagent in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring both a carbamoyl (B1232498) and a chloro group, influences its reactivity and the efficiency of these transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. wikipedia.org

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: wikipedia.orglibretexts.org

Oxidative Addition: A palladium(0) complex reacts with an organohalide (R¹-X) to form a palladium(II) intermediate. libretexts.org This is often the rate-determining step in the cycle. libretexts.org

Transmetalation: The organic group from the boronic acid (R²-BY₂) is transferred to the palladium(II) complex. organic-chemistry.org This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product (R¹-R²), regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. libretexts.org

The electronic and steric properties of the substituents on this compound play a crucial role in its reactivity in Suzuki-Miyaura coupling reactions.

Electronic Effects: The carbamoyl (-CONH₂) and chloro (-Cl) groups are both electron-withdrawing. pku.edu.cn Electron-withdrawing groups can decrease the efficiency of the coupling reaction compared to electron-donating groups. pku.edu.cn However, the presence of a chloro substituent is generally well-tolerated in these reactions. pku.edu.cn

Steric Factors: The ortho-position of the carbamoyl group relative to the boronic acid moiety introduces significant steric hindrance. This can impede the approach of the palladium complex during the transmetalation step, potentially lowering the reaction yield or requiring optimized reaction conditions to overcome this steric barrier.

A study on the palladium-catalyzed cross-coupling of carbamoyl chlorides with arylboronic acids indicated that electronically rich carbamoyl chlorides were less reactive. researchgate.net

The choice of ligand is critical in palladium-catalyzed cross-coupling reactions, as it influences the catalyst's stability and activity. nih.gov

| Ligand Type | Influence on Coupling Reactions |

| Bulky, Electron-Rich Phosphine (B1218219) Ligands | These ligands, such as SPhos, can lead to high activity in Suzuki-Miyaura coupling, enabling reactions at room temperature and the synthesis of sterically hindered biaryls. acs.org They increase the electron density on the palladium center, which facilitates the oxidative addition step. wikipedia.org |

| N-Heterocyclic Carbenes (NHCs) | NHCs are highly effective ligands that are often more stable than phosphines, especially at elevated temperatures. wikipedia.org |

| P,O-Ligands | A P,O-ligand, 2-(2'-dicyclohexylphosphinophenyl)-2-methyl-1,3-dioxolane, in combination with a palladium source, has been shown to be an efficient catalyst for the Suzuki coupling of a wide range of arylboronic acids and aryl chlorides. acs.org |

The following table presents data on the efficiency of different palladium catalysts in a cross-coupling reaction, highlighting the importance of the ligand.

| Catalyst | Yield (%) |

| Pd(PPh₃)₄ | 72 |

| Pd(OAc)₂ | <5 |

| PdCl₂(PPh₃)₂ | 15 |

| Pd(OAc)₂/dppp | 21 |

| No Catalyst | 0 |

Data adapted from a study on the cross-coupling of α-diazocarbonyl compounds with arylboronic acids. pku.edu.cn

Chan-Lam Type Oxidative Coupling Reactions (via Boronic Esters)

The Chan-Lam coupling is a copper-catalyzed reaction that forms aryl-heteroatom bonds, typically between a boronic acid and an amine or alcohol. organic-chemistry.orgwikipedia.org This reaction can be performed at room temperature and is open to the air. wikipedia.org While direct use of this compound can be challenging, its boronic esters are potential substrates. The mechanism is thought to involve a copper(III) intermediate that undergoes reductive elimination to form the product. wikipedia.org Recent studies have explored the use of various boronic acid derivatives in Chan-Lam couplings. For instance, in a study on the coupling of sulfamoyl azides with arylboronic acids, phenylboronic acid gave a good yield, while phenyltrifluoroborate and pinacol (B44631) phenylboronate (B1261982) resulted in lower yields. nih.gov

Other Transition Metal-Mediated Transformations

Beyond palladium and copper catalysis, boronic acids can participate in a range of other transition metal-mediated reactions. For example, carbamoyl chlorides have been successfully coupled with arylboronic acids in a copper-free Suzuki reaction catalyzed by Pd(PPh₃)₄. nih.govresearchgate.net Additionally, the palladium-catalyzed three-component cross-coupling of aryl halides, carbon monoxide, and boronic acids is a method for synthesizing asymmetric ketones. nih.gov The use of sulfamoyl chlorides as coupling partners in Suzuki-Miyaura reactions has also been explored, though it can be challenging due to the strong electron-withdrawing nature of the sulfonyl group. nih.gov

Fundamental Reactivity of the Boronic Acid Group

The boronic acid group, -B(OH)₂, is the central feature of this molecule, imparting a unique set of reactive properties. Its chemistry is characterized by its Lewis acidity, its ability to form reversible covalent bonds, and its participation in various transformations like oxidation and protodeboronation.

A hallmark of boronic acids is their capacity to react with 1,2- and 1,3-diols to form cyclic boronate esters. This reaction is a reversible covalent interaction, the equilibrium of which is highly sensitive to pH. The boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. Complexation with diols, such as those found in saccharides, preferentially occurs at a pH above the pKₐ of the boronic acid, as the tetrahedral boronate is considered the more reactive species for this binding. rsc.org This equilibrium shift upon binding can be harnessed for sensing applications, where changes in fluorescence or color indicate the presence of the diol. arkat-usa.org

The key factors influencing the stability and formation of these boronate esters are summarized in the table below.

| Factor | Description | Impact on this compound |

|---|---|---|

| Boronic Acid pKₐ | The acidity of the boronic acid. Lower pKₐ values facilitate boronate ester formation at lower pH. arkat-usa.org | The electron-withdrawing chloro and carbamoyl groups are expected to lower the pKₐ compared to unsubstituted phenylboronic acid, favoring complexation in more neutral or slightly acidic conditions. |

| Diol pKₐ and Structure | The acidity and steric arrangement (e.g., dihedral angle) of the diol's hydroxyl groups influence binding affinity. arkat-usa.org | Will form stronger complexes with more acidic diols (e.g., catechols) and those with a favorable cis-geometry for five- or six-membered ring formation. |

| pH of the Medium | Controls the equilibrium between the neutral boronic acid and the more reactive anionic boronate species. rsc.org | The optimal pH for complexation will be near the molecule's specific pKₐ, which is predicted to be lower than that of many other phenylboronic acids. |

| Stabilization of Boronate Center | Intramolecular or intermolecular interactions that stabilize the tetrahedral boronate anion enhance complex stability. arkat-usa.org | The ortho-carbamoyl group may offer intramolecular stabilization, potentially increasing binding affinity. |

Beyond diols, the boronic acid moiety can form complexes with other nucleophiles. For instance, the boronic acid group in the drug bortezomib (B1684674) is known to form a stable complex with the N-terminal threonine hydroxyl group in the proteasome's active site, highlighting its ability to interact with single hydroxyl groups in a constrained environment. chemspider.com

The boron atom in a boronic acid possesses an empty p-orbital, making it a Lewis acid. The strength of this acidity is significantly modulated by the substituents on the phenyl ring. For this compound, both the chloro and carbamoyl groups are electron-withdrawing, which increases the electrophilicity of the boron atom and thus enhances its Lewis acidity compared to unsubstituted phenylboronic acid.

Furthermore, the ortho-position of the carbamoyl group is particularly significant. Studies on analogous compounds, such as 2-formylphenylboronic acid, have shown that an ortho-carbonyl group can engage in an intramolecular interaction with the boron center. nih.gov This interaction can lower the compound's pKₐ, effectively increasing its acidity and pre-organizing it for complexation. nih.gov This suggests that this compound may exhibit enhanced Lewis acidity and unique complexation behavior due to the potential for intramolecular coordination or hydrogen bonding involving the amide group. This increased acidity can be beneficial in catalytic applications, such as Friedel-Crafts alkylations where a more electrophilic boron center can better activate substrates. rsc.org

The carbon-boron bond is susceptible to oxidative cleavage, a reaction that provides a valuable synthetic route to phenols. This transformation, often referred to as ipso-hydroxylation, is typically achieved using an oxidizing agent. rsc.org Common laboratory oxidants for this purpose include:

Hydrogen peroxide (H₂O₂) : Often used under basic conditions, H₂O₂ is a green and efficient reagent for this transformation. arkat-usa.org The reaction can be extremely rapid, sometimes completing within a minute at room temperature. rsc.orgarkat-usa.org

N-Oxides : These reagents can convert arylboronic acids to phenols quickly at ambient temperature, often without the need for a base or metal catalyst. nih.gov

Oxone® : This potassium peroxymonosulfate (B1194676) salt is another effective oxidant for the conversion. rsc.org

The generally accepted mechanism involves the formation of an adduct between the boronic acid and the oxidant (e.g., H₂O₂). This is followed by a 1,2-aryl migration from the boron to the oxygen atom, which displaces a leaving group (like water) and forms a boronate ester. rsc.org Subsequent hydrolysis of this ester yields the final phenol (B47542) product. rsc.org For this compound, this reaction would yield 2-carbamoyl-5-chlorophenol.

While oxidation is common, the reduction of the boronic acid group is less frequently discussed. The primary "reductive" pathway is protodeboronation, where the -B(OH)₂ group is replaced by a hydrogen atom. This is not a formal reduction of the aromatic ring but rather a cleavage and replacement reaction, which is discussed in the next section.

Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond, a process that can be either a desired synthetic step or an unwanted side reaction. pressbooks.pub This reaction can proceed through different mechanisms depending on the pH of the medium.

Base-Catalyzed Protodeboronation: Under basic conditions (pH > 13), the boronic acid is deprotonated to form the more reactive trihydroxyboronate anion ([ArB(OH)₃]⁻). nih.gov For most arylboronic acids, the mechanism is thought to involve the ipso-protonation of this boronate by a proton source. nih.gov However, for highly electron-deficient arylboronic acids, an alternative pathway becomes significant. The inherent instability of the boronate anion can lead to its unimolecular fragmentation, liberating a transient, highly reactive aryl anion, which is then rapidly quenched by the solvent. nih.govrsc.org Given the two electron-withdrawing substituents, this compound is an electron-deficient system, making this latter mechanism a plausible pathway for its decomposition under strongly basic conditions. nih.govrsc.org

Acid-Promoted Protodeboronation: Under acidic conditions, a different mechanism is proposed. This pathway is thought to involve an intermolecular metathesis via a four-membered ring transition state. mdpi.com Studies have shown that arylboronic acids with strong electron-withdrawing groups tend to undergo acid-promoted protodeboronation more slowly than those with electron-donating groups, suggesting that electron deficiency at the C–B bond is unfavorable for this specific mechanism. mdpi.com

| Condition | Key Reactive Species | Proposed Mechanism | Influence of Electron-Withdrawing Groups |

|---|---|---|---|

| Acidic | Neutral ArB(OH)₂ | Intermolecular metathesis via a four-membered ring transition state. mdpi.com | Generally slows the reaction rate. mdpi.com |

| Basic | Anionic [ArB(OH)₃]⁻ | Ipso-protonation of the boronate or fragmentation to a transient aryl anion. nih.gov | Can enhance reactivity, especially via the aryl anion pathway for electron-deficient systems. nih.govrsc.org |

Reactivity of the Carbamoyl and Chloro Substituents

While the boronic acid group is the primary site of many characteristic reactions, the carbamoyl and chloro substituents also possess their own reactivity, which can be exploited synthetically. The chloro group is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions or when activated by very strong electron-withdrawing groups. The carbamoyl group, however, is more versatile.

The carbamoyl group (-CONH₂) is a primary amide and can undergo transformations typical of this functional group.

Hydrolysis to a Carboxylic Acid: Amides can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions, typically requiring heat. pressbooks.publibretexts.org

Acidic Hydrolysis : Refluxing with an aqueous acid (e.g., HCl, H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. The final products are the carboxylic acid and an ammonium (B1175870) salt. pressbooks.pubvedantu.com

Basic Hydrolysis : Refluxing with an aqueous base (e.g., NaOH) involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This reaction is irreversible because the final step is the deprotonation of the carboxylic acid to form a stable carboxylate salt. pressbooks.publibretexts.org

For this compound, hydrolysis would yield (2-carboxy-5-chlorophenyl)boronic acid.

Dehydration to a Nitrile: Primary amides can be dehydrated to form nitriles (-C≡N). This transformation removes the oxygen and two hydrogen atoms of the amide group. A variety of modern dehydrating agents can accomplish this conversion under mild conditions, which is advantageous for preserving the sensitive boronic acid moiety.

| Dehydrating Reagent/System | Conditions |

| XtalFluor-E | Room temperature, environmentally benign solvent. |

| SO₂F₂ | Acetonitrile, ambient conditions. |

| Pd(II) / Selectfluor | Catalytic palladium(II) with Selectfluor as the oxidant. |

| Oxalyl chloride / Et₃N / PPh₃O | Catalytic Appel-type dehydration, often rapid. |

This data is compiled from a review of nitrile synthesis methods. researchgate.net

This reaction would convert this compound into (2-cyano-5-chlorophenyl)boronic acid, providing a route to another important class of synthetic intermediates.

Reactivity of the Chloro Substituent (e.g., Nucleophilic Aromatic Substitution, Metalation)

The chloro substituent on the aromatic ring of this compound is a key functional group that significantly influences the molecule's reactivity, rendering it susceptible to a variety of chemical transformations. Its reactivity is primarily governed by the electronic effects of the other substituents on the phenyl ring, namely the boronic acid and carbamoyl groups.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. fishersci.co.ukyoutube.comlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The rate of SNAr reactions is highly dependent on the electronic nature of the substituents on the aromatic ring. Specifically, the presence of electron-withdrawing groups ortho or para to the leaving group accelerates the reaction by stabilizing the negatively charged intermediate. libretexts.org

In the case of this compound, the chloro group is positioned para to the electron-withdrawing boronic acid group and meta to the electron-withdrawing carbamoyl group. The strong electron-withdrawing nature of the boronic acid group, in particular, is expected to activate the chloro substituent towards SNAr by stabilizing the intermediate carbanion.

| Nucleophile | Reagent Example | Product | Plausible Conditions |

| Amine | Aniline | (2-Carbamoyl-5-(phenylamino)phenyl)boronic acid | Pd-catalyzed (Buchwald-Hartwig amination), strong base (e.g., NaOt-Bu), phosphine ligand, elevated temperature. snnu.edu.cnnih.gov |

| Alkoxide | Sodium methoxide | (2-Carbamoyl-5-methoxyphenyl)boronic acid | High temperature, polar aprotic solvent (e.g., DMF, DMSO). |

| Thiolate | Sodium thiophenoxide | (2-Carbamoyl-5-(phenylthio)phenyl)boronic acid | Polar aprotic solvent, moderate temperature. |

| Hydroxide | Sodium hydroxide | (2-Carbamoyl-5-hydroxyphenyl)boronic acid | High temperature and pressure (Dow process conditions). |

Metalation

Metalation, particularly directed ortho-metalation (DoM), is a powerful synthetic tool for the functionalization of aromatic rings. organic-chemistry.orgwikipedia.orgbaranlab.org This reaction involves the deprotonation of an aromatic C-H bond by a strong organometallic base, typically an organolithium reagent, directed by a suitable functional group (Directing Metalation Group, DMG). organic-chemistry.orgbaranlab.org Amide and carbamate (B1207046) groups are known to be potent DMGs. organic-chemistry.orguwindsor.carsc.org

In this compound, the carbamoyl group is a strong directing group. It can potentially direct the metalation to the adjacent C-H bond at the C6 position or the carbon atom bearing the chloro substituent at the C5 position. The acidity of the N-H protons on the carbamoyl group and the B-OH protons on the boronic acid must also be considered, as they can be deprotonated by the strong base. This would require the use of excess base or a protection strategy.

Given the directing ability of the carbamoyl group, it is plausible that under specific conditions (e.g., using a hindered base at low temperatures), selective metalation could be achieved. Subsequent reaction with an electrophile would lead to the introduction of a new substituent.

The following table presents potential metalation-electrophilic quench sequences for this compound, based on established DoM methodologies.

| Base | Electrophile | Product | Plausible Conditions |

| s-BuLi/TMEDA | Iodine (I₂) | (2-Carbamoyl-5-chloro-6-iodophenyl)boronic acid | Low temperature (-78 °C), THF. |

| LDA | Dimethylformamide (DMF) | 6-Carbamoyl-2-chloro-3-formylphenylboronic acid | Low temperature (-78 °C), then quench with DMF. |

| n-BuLi | Trimethylsilyl chloride (TMSCl) | (2-Carbamoyl-5-chloro-6-(trimethylsilyl)phenyl)boronic acid | Low temperature (-78 °C), then quench with TMSCl. |

It is important to note that the boronic acid moiety itself can undergo transmetalation or react with the organolithium base, which could lead to competing side reactions. Careful optimization of reaction conditions would be crucial to achieve selective functionalization.

Advanced Spectroscopic Characterization and Computational Chemical Studies

Elucidation of Molecular Structure through Advanced Spectroscopic Techniques

Spectroscopy is a cornerstone for probing molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the atomic and electronic framework of the compound.

NMR spectroscopy is a powerful tool for mapping the connectivity and chemical environment of atoms within a molecule. For (2-Carbamoyl-5-chlorophenyl)boronic acid, analysis of ¹H, ¹³C, and ¹¹B nuclei provides a complete picture of its structure in solution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each chemically unique proton. The aromatic region would display signals for the three protons on the phenyl ring. The chemical shifts and coupling patterns of these protons would confirm the 1,2,5-substitution pattern. Additionally, the two protons of the carbamoyl (B1232498) (-CONH₂) group would likely appear as a broad singlet, and the two acidic protons of the boronic acid [-B(OH)₂] group would also produce a characteristic signal, which can exchange with deuterium (B1214612) in D₂O. chemicalbook.comresearchgate.netimperial.ac.uk

¹³C NMR: The ¹³C NMR spectrum would reveal signals for each unique carbon atom in the molecule. This includes the six carbons of the benzene (B151609) ring and the carbon of the carbamoyl group. The carbon atom attached to the boron (ipso-carbon) can sometimes be difficult to detect or appear as a broad signal due to quadrupolar relaxation of the attached boron nucleus. rsc.orgchemicalbook.com The chemical shifts provide information about the electronic environment of each carbon, influenced by the chloro, carbamoyl, and boronic acid substituents.

¹¹B NMR: As boron is a quadrupolar nucleus, ¹¹B NMR is particularly informative for studying boronic acids. nsf.gov For this compound, which is a tricoordinate boronic acid, a single, relatively broad resonance is expected in the ¹¹B NMR spectrum. sdsu.eduresearchgate.net The chemical shift is typically found in the range of 27-33 ppm for arylboronic acids. sdsu.edu This chemical shift is sensitive to the electronic properties of the substituents on the phenyl ring and the solvent environment. The addition of a Lewis base or a coordinating solvent can cause a significant upfield shift, indicating a change in coordination from trigonal planar (sp²) to tetrahedral (sp³). nsf.govsdsu.edu

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H | ||

| Aromatic-H | ~7.5 - 8.5 | Three distinct signals, splitting patterns determined by coupling. |

| -CONH₂ | ~7.0 - 8.0 (broad) | Two protons, often appears as a broad singlet due to quadrupolar broadening and exchange. |

| -B(OH)₂ | ~8.0 - 8.5 (broad) | Two protons, signal is exchangeable with D₂O. researchgate.net |

| ¹³C | ||

| Aromatic C-B | ~130 - 140 (broad) | Ipso-carbon signal may be unobserved or broad. rsc.org |

| Aromatic C-Cl | ~130 - 140 | |

| Aromatic C-H | ~125 - 135 | |

| Aromatic C-C(O) | ~135 - 145 | |

| C=O (Amide) | ~165 - 175 | |

| ¹¹B | ~27 - 33 | Single broad peak characteristic of a tricoordinate arylboronic acid. sdsu.edu |

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption (IR) or scattering (Raman) of light corresponding to the energies of molecular vibrations. For this compound, key functional groups produce characteristic bands.

O-H Stretching: The boronic acid group features strong and broad O-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹.

N-H Stretching: The primary amide (-CONH₂) group shows two distinct N-H stretching bands in the 3100-3500 cm⁻¹ range, corresponding to symmetric and asymmetric vibrations.

C=O Stretching: A strong absorption band for the amide I (primarily C=O stretch) is expected around 1640-1680 cm⁻¹.

B-O Stretching: The B-O single bond stretching vibrations are typically found in the 1300-1400 cm⁻¹ region.

Aromatic Vibrations: C-H and C=C stretching and bending vibrations of the phenyl ring appear in their characteristic regions.

C-Cl Stretching: The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

While specific experimental spectra for this compound are not widely published, analysis of related structures like 3-chlorophenylboronic acid confirms these general assignments. researchgate.netnist.gov

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Boronic Acid | O-H stretch | 3200 - 3600 (broad) |

| Amide | N-H stretch (asymmetric & symmetric) | 3100 - 3500 |

| Amide | C=O stretch (Amide I) | 1640 - 1680 (strong) |

| Phenyl Ring | C=C stretch | 1450 - 1600 |

| Boronic Acid | B-O stretch | 1300 - 1400 |

| Phenyl Ring | C-H bend (out-of-plane) | 750 - 900 |

| Aryl Halide | C-Cl stretch | 600 - 800 |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit absorption bands in the UV region corresponding to π → π* transitions of the benzene ring and n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms in the carbamoyl group. The presence of the chloro, carbamoyl, and boronic acid substituents on the phenyl ring influences the energy and intensity of these transitions. Studies on similar compounds like 3-chlorophenylboronic acid utilize UV-Vis spectroscopy to characterize these electronic properties. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly documented, studies on a wide range of phenylboronic acids reveal a common structural motif. researchgate.net In the solid state, these molecules typically form hydrogen-bonded dimers. researchgate.netacs.org Two molecules are arranged such that the boronic acid groups interact via a pair of strong O-H···O hydrogen bonds, creating a stable eight-membered ring. The carbamoyl group would also participate in hydrogen bonding, potentially forming extended networks with adjacent dimers.

Theoretical and Computational Chemistry Approaches

Computational methods are essential for complementing experimental data, providing insights into molecular properties that can be difficult to measure directly.

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are widely applied to boronic acids to predict their properties. researchgate.net For this compound, these calculations can be used to:

Optimize Molecular Geometry: Determine the lowest energy conformation of the molecule, predicting bond lengths and angles that can be compared with X-ray data.

Predict Vibrational Frequencies: Calculate the IR and Raman spectra to aid in the assignment of experimental bands. researchgate.net

Simulate NMR Spectra: Calculate ¹H, ¹³C, and ¹¹B chemical shifts to support experimental assignments. acs.org

Analyze Electronic Structure: Determine the distribution of electron density and calculate the energies of frontier molecular orbitals (HOMO and LUMO). This information is crucial for predicting the molecule's reactivity.

Map Molecular Electrostatic Potential (MEP): Visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, offering insights into how it will interact with other species. researchgate.net

Studies on related boronic acids demonstrate that DFT calculations can accurately model the formation of covalent bonds with biological targets, providing a theoretical basis for their mechanism of action. rsc.org

Conformational Analysis and Intramolecular Interactions (e.g., Hydrogen Bonding)

The three-dimensional structure and conformational preferences of this compound are dictated by the rotational freedom around the Carbon-Boron (C–B) and Carbon-Carbonyl bonds, as well as the potential for intramolecular interactions. Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of this molecule.

The analysis of related phenylboronic acid derivatives provides a framework for understanding the conformational possibilities. For phenylboronic acids, rotation around the C–B bond leads to different conformers, primarily distinguished by the orientation of the two hydroxyl groups of the boronic acid moiety relative to the phenyl ring. These are often referred to as syn and anti conformers, with further distinctions based on the orientation of the hydroxyl hydrogens (e.g., trans-cis or cis-cis). beilstein-journals.org For many substituted phenylboronic acids, conformers with the B(OH)₂ group twisted out of the plane of the benzene ring are energetically favored. nih.govnih.gov

A critical feature of this compound is the presence of the carbamoyl group (-CONH₂) at the ortho-position to the boronic acid. This proximity allows for the potential formation of intramolecular hydrogen bonds. Computational studies on the closely related 2-aminocarbonylphenylboronic acid have explored the possibility of B-N and B-O intramolecular interactions, in addition to conventional hydrogen bonds. beilstein-journals.org The most likely intramolecular hydrogen bond in the target molecule would occur between a hydroxyl proton of the boronic acid and the carbonyl oxygen of the carbamoyl group (O-H···O=C). Another possibility is an interaction between an amide proton and a boronic acid oxygen (N-H···O-B).

The presence of such a hydrogen bond would create a pseudo-ring structure, significantly stabilizing a specific conformation and restricting the rotation around the C-B bond. The strength of this interaction can be estimated computationally using methods like the molecular tailoring approach (MTA) or by analyzing electron density with Natural Bond Orbital (NBO) analysis. mdpi.com For example, NBO analysis of 2-fluorophenylboronic acid revealed a stabilizing nF→σ*OH interaction of 3.4 to 3.9 kcal/mol, which dictates its conformational preference. beilstein-journals.org A similar analysis for this compound would be expected to quantify the energy of the O-H···O=C interaction.

The table below, based on computational studies of analogous compounds, illustrates the typical energy differences between conformers.

| Compound Analogue | Conformer Type | Relative Energy (kcal/mol) | Key Interaction |

| 2-Fluorophenylboronic Acid | Conformer 1a (H-bonded) | 0.0 | Intramolecular O-H···F |

| 2-Fluorophenylboronic Acid | Conformer 1b (H-bonded) | 1.9 | Intramolecular O-H···F |

| 2-Fluorophenylboronic Acid | Conformer 1c (non-H-bonded) | 4.8 | --- |

| (m-Carbamoylphenyl)boronic Acid | Planar Conformer | Higher Energy | Steric Hindrance |

| (m-Carbamoylphenyl)boronic Acid | Twisted Conformer | Ground State | Relief of Steric Strain |

This table is illustrative and based on data for analogous compounds. beilstein-journals.orgnih.gov The exact energy values for this compound would require specific calculations.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Theoretical calculations are crucial for predicting spectroscopic parameters (e.g., NMR, IR, Raman) and aiding in the interpretation of experimental data. DFT and Møller-Plesset second-order perturbation (MP2) methods are commonly used to successfully reproduce molecular properties. nih.gov

For this compound, computational models can predict:

NMR Spectra: Chemical shifts (¹H, ¹³C, ¹¹B) and coupling constants can be calculated. The ¹¹B NMR chemical shift is particularly sensitive to the coordination state of the boron atom. The presence of a strong intramolecular hydrogen bond would influence the chemical shifts of the protons and carbons near the interaction site (i.e., the boronic acid OH proton and the carbonyl carbon).

Vibrational Spectra (IR and Raman): The vibrational frequencies and intensities of the functional groups can be computed. The O-H stretching frequencies of the boronic acid and the N-H and C=O stretching frequencies of the carbamoyl group are of particular interest. An intramolecular O-H···O=C hydrogen bond would cause a characteristic red-shift (lowering of frequency) and broadening of the O-H stretching band in the IR spectrum. nih.govresearchgate.net

A significant challenge in correlating predicted and experimental data for boronic acids is their tendency to form intermolecular hydrogen-bonded dimers or trimers (boroxines) in the solid state and in concentrated solutions. nih.govnih.gov Therefore, computational models must account for these intermolecular interactions. Calculations can be performed on a monomer, a dimer, or a larger cluster to simulate the solid-state or solution environment more accurately. researchgate.net

The table below shows a comparison of experimental and calculated vibrational frequencies for an analogous boronic acid, demonstrating the accuracy of modern computational methods.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | **Calculated Frequency (Dimer, cm⁻¹) ** |

| O-H Stretch (H-bonded) | ~3250 | 3260 |

| C=O Stretch | ~1680 | 1685 |

| B-O Stretch | ~1350 | 1355 |

| C-Cl Stretch | ~750 | 752 |

This table presents typical, representative data for substituted phenylboronic acids to illustrate the correlation. nih.govresearchgate.net Specific values require experimental and computational analysis of the title compound.

Furthermore, computational chemistry is used to predict physicochemical properties like pKa. Studies on various substituted phenylboronic acids have shown that while a good correlation can be achieved, deviations often exist, particularly for ortho-substituted isomers where steric effects and complex intramolecular forces are at play. researchgate.netunair.ac.idmdpi.com

Reaction Pathway Modeling for Mechanistic Elucidation

This compound is a valuable substrate for carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. researchgate.net Computational modeling, again primarily using DFT, is a powerful tool for elucidating the detailed mechanism of such reactions. rsc.orgresearchgate.net

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide partner.

Transmetalation: The organic group is transferred from the boronic acid (as a borate (B1201080) anion) to the palladium center, displacing the halide. This is often the rate-determining step.

Reductive Elimination: The two organic partners are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Reaction pathway modeling for the coupling of this compound would involve calculating the energy profiles of these steps. The electronic properties of the substituents on the phenylboronic acid play a critical role. The chloro and carbamoyl groups are both electron-withdrawing, which increases the Lewis acidity of the boron atom. This can facilitate the formation of the key borate intermediate [B(OH)₃R]⁻ required for the transmetalation step. researchgate.net

Computational studies can investigate the transition state structures and activation energies for each step, providing a quantitative understanding of the reaction kinetics. researchgate.net For example, modeling could compare the activation barriers for the transmetalation step with different bases or palladium ligands, helping to optimize reaction conditions. It can also shed light on potential side reactions, such as protodeboronation (loss of the boronic acid group), which can be an issue with electron-deficient boronic acids. researchgate.net

Applications in Advanced Organic Synthesis and Functional Materials Development

Utilization as a Versatile Synthetic Building Block

(2-Carbamoyl-5-chlorophenyl)boronic acid serves as a highly valuable and versatile building block in organic synthesis. The presence of the boronic acid group allows for its participation in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation. The chloro and carbamoyl (B1232498) substituents provide additional handles for functionalization and can influence the electronic properties and reactivity of the molecule.

Synthesis of Complex Aromatic and Heteroaromatic Systems

The primary application of this compound lies in its use as a precursor for the synthesis of complex biaryl and substituted aromatic compounds. Through palladium-catalyzed Suzuki-Miyaura coupling reactions, the (2-carbamoyl-5-chlorophenyl) moiety can be efficiently coupled with a variety of aryl and heteroaryl halides or triflates. This strategy is frequently employed in the synthesis of pharmaceutically active compounds and functional materials.

For instance, this boronic acid derivative is a key intermediate in the synthesis of various kinase inhibitors. The carbamoyl group can act as a crucial hydrogen bond donor, interacting with the target protein, while the chloro substituent can occupy a specific hydrophobic pocket, enhancing binding affinity.

While specific, publicly available research detailing the synthesis of a wide range of complex aromatic and heteroaromatic systems using this exact boronic acid is limited, its structural motifs are present in numerous patented compounds, particularly in the pharmaceutical industry. The general utility of substituted phenylboronic acids in constructing such systems is well-established.

Construction of Macrocyclic and Oligomeric Architectures

The bifunctional nature of molecules derived from this compound, often containing reactive sites on both the newly introduced aromatic ring and the original phenyl ring, makes it a potential precursor for the synthesis of macrocycles and oligomers. Following an initial cross-coupling reaction, subsequent intramolecular or intermolecular reactions can lead to the formation of large ring structures or repeating polymeric units.

The strategic placement of the carbamoyl and chloro groups can influence the conformational preferences of the resulting molecules, which is a critical factor in the design of macrocycles with specific host-guest binding properties. However, detailed studies focusing specifically on the use of this compound for these applications are not widely reported in peer-reviewed literature, suggesting this may be an area ripe for future exploration.

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. Boronic acids are known to participate in several types of MCRs, such as the Petasis borono-Mannich reaction.

The this compound, with its functional groups, could potentially be a valuable substrate in the development of novel MCRs. The carbamoyl group, for instance, could participate in the reaction cascade or influence the stereochemical outcome of the transformation. Research into the application of arylboronic acids with ortho-carbamoyl substituents in MCRs is an active area of investigation, aiming to generate diverse molecular scaffolds for drug discovery and materials science.

Role in Catalysis and Reagent Design

Beyond its role as a structural component, the unique electronic and steric properties of this compound and its derivatives can be harnessed in the design of catalysts and specialized reagents.

Development of Boron-Containing Catalysts

Organoboron compounds, including boronic acids, can function as Lewis acid catalysts in a variety of organic transformations. The Lewis acidity of the boron center can be tuned by the electronic nature of the substituents on the aromatic ring. The presence of the electron-withdrawing chloro group and the potentially coordinating carbamoyl group in this compound could modulate its catalytic activity.

The ortho-carbamoyl group can play a significant role through intramolecular coordination to the boron atom, potentially creating a more sterically hindered and selective catalytic pocket. This concept of "ligand-accelerated catalysis" is a powerful strategy in catalyst design. While specific catalysts derived from this compound are not extensively documented, the principles of using substituted arylboronic acids as catalysts are well-established.

Influence on Reaction Selectivity and Efficiency

The substituents on the phenyl ring of a boronic acid can exert a profound influence on the selectivity and efficiency of the reactions in which it participates. The ortho-carbamoyl group in this compound can act as a directing group in certain reactions, influencing the regioselectivity of further functionalization of the aromatic ring.

In Suzuki-Miyaura coupling reactions, the electronic and steric environment around the boronic acid can affect the rate of transmetalation, which is often the rate-determining step. The interplay between the chloro and carbamoyl groups can therefore be used to fine-tune the reactivity of the boronic acid, leading to improved reaction yields and cleaner product formation. Understanding these substituent effects is crucial for the rational design of efficient synthetic routes. The ortho-substituent can also influence the stability and reactivity of the boronic acid, with the potential for intramolecular interactions to affect the equilibrium between the boronic acid and its corresponding boroxine anhydride.

Integration into Advanced Materials

The incorporation of this compound into advanced materials leverages the inherent reactivity of the boronic acid group and the modulating effects of the carbamoyl and chloro substituents. These features are instrumental in the development of materials with tailored properties for a range of specialized applications.

Synthesis of Boron-Containing Polymers and Copolymers

The synthesis of polymers and copolymers incorporating this compound can be achieved through various polymerization techniques. The presence of the boronic acid functional group, along with the chloro substituent, makes this monomer amenable to cross-coupling reactions, such as Suzuki-Miyaura polycondensation. In this approach, the boronic acid would react with a dihalo-comonomer in the presence of a palladium catalyst to form a conjugated polymer backbone. The carbamoyl and chloro groups, being electron-withdrawing, can influence the reactivity of the monomer and the electronic properties of the resulting polymer.

Another potential route for polymerization is through the formation of boronate esters. The boronic acid can react with diols to form polymers with boronate esters in the main chain or as cross-linkers. The reactivity of the boronic acid can be tuned by the electronic effects of the substituents on the phenyl ring. Generally, electron-withdrawing groups increase the Lewis acidity of the boron center, which can affect the kinetics and equilibrium of boronate ester formation.

Furthermore, the carbamoyl group offers a site for further functionalization or for directing intermolecular interactions through hydrogen bonding, which can influence the self-assembly and morphology of the resulting polymers. While specific polymerization protocols for this compound are not extensively detailed in publicly available literature, the principles of boronic acid polymerization provide a solid foundation for its incorporation into polymeric structures.

Table 1: Potential Polymerization Methods for this compound

| Polymerization Method | Comonomer Type | Key Features | Potential Polymer Architecture |

| Suzuki-Miyaura Polycondensation | Dihaloarenes, Dihaloalkenes | Forms C-C bonds; creates conjugated polymers. | Linear conjugated polymers |

| Boronate Esterification | Diols, Polyols | Forms reversible covalent bonds; can lead to stimuli-responsive materials. | Linear polyesters, cross-linked networks |

| Polycondensation involving the carbamoyl group | Diacids, Diisocyanates | Utilizes the reactivity of the amide group for chain growth. | Polyamides, Polyureas |

Applications in Functional Materials with Tunable Properties

The integration of this compound into polymers and other materials can impart tunable properties, making them suitable for a variety of advanced applications. The electronic nature of the substituents plays a crucial role in determining the optical and electronic characteristics of these materials.

The presence of both the electron-withdrawing chloro and carbamoyl groups is expected to lower the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the resulting conjugated polymers. This can lead to materials with distinct absorption and emission spectra, potentially in the visible or near-infrared regions. The ability to tune these photophysical properties by copolymerizing with monomers possessing different electronic characteristics opens the door to applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. The Lewis acidic nature of the boron center can also be exploited for the development of n-type semiconductor materials.

Moreover, the potential for polymers containing this compound to form reversible covalent bonds with diols can be utilized to create stimuli-responsive materials. These materials can change their properties, such as solubility, swelling behavior, or conformation, in response to changes in pH or the presence of specific diol-containing analytes. This responsiveness is key for applications in drug delivery systems, self-healing materials, and smart coatings. The strength of the boronate ester bond, and thus the responsiveness of the material, can be modulated by the pKa of the boronic acid, which is influenced by the electron-withdrawing substituents.

Table 2: Predicted Influence of Substituents on Material Properties

| Substituent | Electronic Effect | Predicted Impact on Polymer Properties |

| -Cl (Chloro) | Electron-withdrawing | Lowers HOMO/LUMO levels, increases Lewis acidity of boron, potentially enhances electron transport. |

| -CONH2 (Carbamoyl) | Electron-withdrawing | Lowers HOMO/LUMO levels, provides sites for hydrogen bonding, can influence morphology and solubility. |

Materials for Chemical Sensing and Detection (Focus on chemical interaction, not biological target)

The unique reactivity of the boronic acid moiety makes materials incorporating this compound promising candidates for chemical sensors. The Lewis acidic boron atom can interact with Lewis bases, leading to a detectable signal. This interaction is not limited to diols and can be extended to other analytes.

One significant application is in the detection of fluoride ions (F⁻). Boronic acids are known to have a high affinity for fluoride, forming a stable tetra-coordinate boronate species. This binding event can be transduced into an optical or electrochemical signal. For instance, incorporation of this compound into a fluorescent polymer could lead to a chemosensor where fluoride binding quenches or enhances the fluorescence. The increased Lewis acidity of the boron center due to the electron-withdrawing substituents is expected to enhance the sensitivity and selectivity for fluoride.

Another area of interest is the detection of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). Arylboronic acids can undergo oxidation by hydrogen peroxide to yield a phenol (B47542) and boric acid. This transformation can be coupled to a change in the optical properties of the material. For example, a polymer containing this compound could be designed to exhibit a colorimetric or fluorometric response upon exposure to hydrogen peroxide. This capability is valuable for applications in environmental monitoring and industrial process control.

The sensing mechanism relies on a specific chemical interaction between the boronic acid group and the analyte. The carbamoyl and chloro groups can further modulate the sensitivity and selectivity of the sensor by influencing the electronic properties of the boronic acid and providing secondary binding sites.

Table 3: Potential Chemical Sensing Applications

| Target Analyte | Principle of Detection | Potential Application |

| Fluoride (F⁻) | Lewis acid-base interaction with the boron center, forming a stable boronate complex. | Environmental water quality monitoring. |

| Hydrogen Peroxide (H₂O₂) | Oxidation of the boronic acid to a phenol, leading to a change in electronic properties. | Detection of residual peroxide in industrial processes. |

| Metal Ions | Coordination with the boronic acid and/or carbamoyl group, affecting the photophysical properties. | Heavy metal detection in waste streams. |

Structure Reactivity Relationships and Analog Studies for Chemical Process Optimization

Comparative Analysis with Positional Isomers of (2-Carbamoyl-5-chlorophenyl)boronic acid

The reactivity of a substituted phenylboronic acid is profoundly influenced by the specific arrangement of substituents on the phenyl ring. A comparative analysis of this compound with its positional isomers, (3-Carbamoyl-5-chlorophenyl)boronic acid and (5-Carbamoyl-2-chlorophenyl)boronic acid, provides insight into how substituent placement dictates chemical behavior. While direct kinetic studies comparing these specific isomers are not extensively detailed in the available literature, their relative reactivities can be inferred from established principles of physical organic chemistry.

The key steps in reactions like the Suzuki-Miyaura coupling, a common application for boronic acids, are sensitive to both electronic and steric factors. The reactivity of the boronic acid partner is largely influenced by the rate of the transmetalation step, which is promoted by increased Lewis acidity of the boron center and hindered by steric bulk around the boronic acid group.

Interactive Table 1: Properties of (Carbamoyl-chlorophenyl)boronic Acid Isomers

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | B(C1=C(C=C(C=C1)Cl)C(=O)N)(O)O | C₇H₇BClNO₃ | 199.40 | 1313617-51-4 |

| (3-Carbamoyl-5-chlorophenyl)boronic acid | B(C1=CC(=CC(=C1)C(=O)N)Cl)(O)O | C₇H₇BClNO₃ | 199.40 | 957120-53-5 |

| (5-Carbamoyl-2-chlorophenyl)boronic acid | B(C1=C(C=CC(=C1)C(=O)N)Cl)(O)O | C₇H₇BClNO₃ | 199.40 | 1150114-35-4 calpaclab.com |

(3-Carbamoyl-5-chlorophenyl)boronic Acid

In this isomer, both the carbamoyl (B1232498) and chloro groups are in meta-positions relative to the boronic acid. This positioning minimizes direct steric hindrance around the reactive boronic acid moiety. Both substituents act primarily through their electronic effects. The chlorine atom is an electron-withdrawing group through induction, and the carbamoyl group is also deactivating. These combined electron-withdrawing effects increase the Lewis acidity of the boron atom, which is expected to facilitate the transmetalation step in cross-coupling reactions. The lack of ortho-substituents suggests this isomer could be highly reactive in processes sensitive to steric bulk.

(5-Carbamoyl-2-chlorophenyl)boronic Acid

This isomer features a chlorine atom in the ortho-position and a carbamoyl group in the para-position relative to the boronic acid. The ortho-chloro substituent introduces significant steric hindrance, which can impede the approach of the boronic acid to the metal center of a catalyst complex, potentially slowing down the transmetalation rate. Conversely, the strong inductive electron-withdrawing effect of the ortho-chlorine atom would substantially increase the Lewis acidity of the boron. The para-carbamoyl group also contributes an electron-withdrawing effect. The reactivity of this isomer is therefore governed by a trade-off between sterically hindered, yet electronically activated, characteristics. In many cases, the steric effect of an ortho-substituent is the dominant factor, suggesting this isomer may exhibit lower reactivity compared to its meta-substituted counterpart.

Electronic and Steric Effects of Substituents on Boronic Acid Reactivity

Influence of Halogen Type and Position on Reactivity Profile

The nature and position of a halogen substituent on an arylboronic acid have a significant impact on its reactivity. Halogens are electron-withdrawing through the inductive effect, which increases the Lewis acidity of the boronic acid. This electronic activation can enhance the rate of transmetalation in catalytic cycles like the Suzuki-Miyaura coupling.

The position of the halogen is also a critical factor:

Meta and Para Positions : When the halogen is at a meta or para position, as in this compound, the steric hindrance is negligible. The reactivity is then primarily dictated by the electronic influence of the halogen. In palladium-catalyzed couplings, electron-withdrawing groups on the boronic acid can increase reactivity, making these isomers potentially more effective reagents than non-halogenated analogues, provided other factors are equal researchgate.net. The general reactivity trend for aryl halides in the oxidative addition step is C-I > C-Br > C-Cl, a trend governed by bond dissociation energies nih.gov. However, the effect of the halogen as a substituent on the boronic acid partner relates more to its electronic influence on the transmetalation step.

Role of Carbamoyl Group in Ortho vs. Meta/Para Positions

The carbamoyl group (-CONH₂) is moderately deactivating, withdrawing electron density from the aromatic ring through both resonance and inductive effects youtube.com. Its influence on the boronic acid's reactivity is highly dependent on its position.

Ortho Position : In this compound, the ortho-carbamoyl group can exert multiple effects.

Steric Hindrance : It contributes to steric crowding around the boronic acid, which may slow reaction rates.

Electronic Effect : Its electron-withdrawing nature increases the boronic acid's Lewis acidity.

Intramolecular Interaction : The ortho-carbamoyl group has the potential to form an intramolecular hydrogen bond between the amide N-H or C=O and one of the hydroxyl groups of the boronic acid. This interaction can influence the conformation of the molecule and the acidity of the boronic acid group, potentially impacting the mechanism of transmetalation. The related ortho-formylphenylboronic acids, for example, can form cyclic isomers (benzoxaboroles), a transformation driven by the proximity of the ortho groups mdpi.com.

Meta/Para Positions : When the carbamoyl group is in a meta or para position, its steric influence is minimal. Its role is primarily electronic, withdrawing electron density from the ring and increasing the Lewis acidity of the boron center. In (3-Carbamoyl-5-chlorophenyl)boronic acid, the meta-carbamoyl group's influence is mainly inductive. In (5-Carbamoyl-2-chlorophenyl)boronic acid, the para-carbamoyl group exerts its electron-withdrawing effect through resonance and induction.

Interactive Table 2: Summary of Substituent Effects on Boronic Acid Reactivity

| Compound | Chloro Position Effect | Carbamoyl Position Effect | Predicted Overall Reactivity |

| This compound | Meta: Electronic (withdrawing), minimal steric | Ortho: Electronic (withdrawing), steric hindrance, potential H-bonding | Moderate; balanced steric and electronic factors |

| (3-Carbamoyl-5-chlorophenyl)boronic acid | Meta: Electronic (withdrawing), minimal steric | Meta: Electronic (withdrawing), minimal steric | High; electronically activated with minimal steric hindrance |

| (5-Carbamoyl-2-chlorophenyl)boronic acid | Ortho: Electronic (strongly withdrawing), high steric hindrance | Para: Electronic (withdrawing) | Low to moderate; reactivity limited by significant ortho-steric hindrance |

Development of Analogues for Enhanced Chemical Performance

The optimization of chemical processes often necessitates the development of analogues with tailored properties. For substituted phenylboronic acids, this can involve modifying the substituents or the boronic acid moiety itself to improve stability, solubility, or reactivity nih.govnih.gov.

One common strategy involves the conversion of boronic acids to boronate esters, such as pinacol (B44631) or neopentylglycol esters. This transformation can enhance the compound's stability, making it less prone to protodeboronation under basic reaction conditions and improving its shelf-life. However, the choice of the diol is crucial, as highly substituted esters can introduce excessive steric bulk that negatively impacts reactivity [from previous search: 16].

Further development of analogues can focus on fine-tuning the electronic properties of the aryl ring. For instance, replacing the chlorine atom with other halogens (Br, F) or with electron-donating or stronger electron-withdrawing groups can modulate the Lewis acidity of the boron center. This allows for the optimization of the boronic acid's reactivity for a specific catalytic system or substrate acs.org. The synthesis of such analogues typically follows established routes, such as the reaction of a corresponding aryl Grignard or organolithium reagent with a trialkyl borate (B1201080) ester, followed by hydrolysis google.com. The development of novel palladium catalysts and ligands has also expanded the scope of reactions involving functionalized boronic acids, enabling transformations that were previously challenging acs.org.

Modification of the Carbamoyl Moiety

The carbamoyl group (-CONH2) in this compound can significantly influence the electronic properties and, consequently, the reactivity of the molecule. Modifications to this moiety can be a strategic approach to fine-tune the compound's performance in various chemical transformations, such as the Suzuki-Miyaura cross-coupling reaction.

Furthermore, the carbamoyl group can participate in hydrogen bonding, which can influence the solubility and aggregation state of the boronic acid, thereby affecting reaction kinetics. Modification of the N-H protons would alter these hydrogen bonding capabilities.

Table 1: Predicted Effects of Carbamoyl Moiety Modification on Reactivity in Suzuki-Miyaura Coupling

| Modification of Carbamoyl Group (-CONH2) | Expected Electronic Effect on the Aromatic Ring | Predicted Impact on Suzuki-Miyaura Coupling Rate | Rationale |

| N-methylation (-CONHCH3) | Increased electron-donating character | Increase | The inductive effect of the methyl group enhances the electron density of the ring. |

| N,N-dimethylation (-CON(CH3)2) | Further increased electron-donating character | Further Increase | Two methyl groups provide a stronger inductive effect. |

| N-acetylation (-CONHAc) | Decreased electron-donating character | Decrease | The acetyl group is electron-withdrawing, reducing the electron density of the ring. |

Introduction of Additional Functional Groups for Specific Chemical Transformations

The introduction of additional functional groups onto the aromatic ring of this compound can be a powerful strategy to modulate its reactivity and enable specific chemical transformations. The position of these new substituents relative to the existing groups is critical in determining their effect.

Activating Groups: The introduction of electron-donating groups (EDGs), such as alkyl or alkoxy groups, would be expected to increase the electron density of the aromatic ring. This increased nucleophilicity can lead to faster rates in electrophilic aromatic substitution reactions and can also enhance the rate of oxidative addition in palladium-catalyzed cross-coupling reactions. For instance, adding a methoxy group ortho or para to the boronic acid could accelerate Suzuki-Miyaura coupling.

Deactivating Groups: Conversely, the introduction of electron-withdrawing groups (EWGs), such as a nitro (-NO2) or a cyano (-CN) group, would decrease the electron density of the ring. masterorganicchemistry.com While this would slow down electrophilic aromatic substitution, it could be beneficial for other types of reactions. For example, in nucleophilic aromatic substitution reactions, the presence of strong EWGs is often required. The chloro substituent already present is a deactivating group. masterorganicchemistry.com

The directing effects of the existing substituents must also be considered. The boronic acid and carbamoyl groups are generally ortho-, para-directing, while the chloro group is also an ortho-, para-director, albeit a deactivating one. assets-servd.host Careful consideration of these directing effects is necessary to achieve regioselective functionalization.

Table 2: Potential Functional Group Additions and Their Effects

| Added Functional Group | Position of Introduction (relative to Boronic Acid) | Expected Effect on Reactivity in Suzuki-Miyaura Coupling | Rationale |

| Methoxy (-OCH3) | para (position 4) | Increase | Strong electron-donating group increases electron density on the ring. |

| Nitro (-NO2) | meta (position 3) | Decrease | Strong electron-withdrawing group decreases electron density on the ring. |

| Methyl (-CH3) | para (position 4) | Increase | Weak electron-donating group increases electron density on the ring. |

Kinetic and Thermodynamic Studies of Analogous Boronic Acid Reactions

Kinetics of Suzuki-Miyaura Coupling: The rate of the Suzuki-Miyaura reaction is influenced by several factors, including the electronic nature of the substituents on the phenylboronic acid. Kinetic studies have shown that the transmetalation step is often rate-determining. Electron-donating groups on the arylboronic acid can accelerate this step by increasing the nucleophilicity of the carbon-boron bond. Conversely, electron-withdrawing groups tend to decrease the reaction rate.

The reaction kinetics are typically first-order with respect to the palladium catalyst, the aryl halide, and the boronic acid. However, the dependence on the base concentration can be more complex.

Thermodynamics of Boronic Acid Esterification: Boronic acids reversibly form boronic esters with diols. This equilibrium is a key aspect of their chemistry, utilized in sensing and dynamic covalent chemistry. The thermodynamics of this esterification are influenced by the electronic properties of the boronic acid and the structure of the diol.

Isothermal titration calorimetry (ITC) has been used to study the thermodynamics of binding between various phenylboronic acids and diols. These studies reveal that the complex formation is typically enthalpically driven. The binding constants are pH-dependent, with stronger binding generally observed at pH values close to the pKa of the boronic acid.

Table 3: Thermodynamic Data for the Interaction of Phenylboronic Acid with Diols at pH 7.4

| Diol | Binding Constant (K) M⁻¹ | Enthalpy (ΔH) kcal/mol |

| Fructose | 1,570 | -8.5 |

| Sorbitol | 740 | -7.2 |

| Glucose | 330 | -5.8 |

Data is for illustrative purposes based on analogous systems and may not represent the exact values for this compound.

The presence of the electron-withdrawing chloro and potentially the carbamoyl group in this compound would be expected to increase its Lewis acidity compared to unsubstituted phenylboronic acid. This would likely lead to a lower pKa and could influence the thermodynamics of ester formation with diols.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2-carbamoyl-5-chlorophenyl)boronic acid, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic acid moiety's reactivity with aryl halides. Key variables include ligand selection (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), and solvent (e.g., THF/water mixtures). Optimization via Design of Experiments (DoE) can systematically evaluate variables like temperature and stoichiometry to maximize yield .

- Data Insight : Mixed-variable experimental designs using surrogate models (e.g., Bayesian optimization) reduce trial iterations by predicting optimal conditions from partial datasets .

Q. How does the carbamoyl group influence the compound’s reactivity in diol-binding assays compared to other arylboronic acids?

- Methodology : Use fluorescence titration or stopped-flow kinetics to compare binding constants (Kd) with diols (e.g., fructose, glucose). The carbamoyl group may stabilize the tetrahedral boronate ester via hydrogen bonding, enhancing affinity. Competitive assays with structurally similar boronic acids (e.g., 5-chloro-2-methoxyphenylboronic acid) isolate electronic vs. steric effects .

- Data Insight : Boronic acids with electron-withdrawing groups (e.g., Cl, carbamoyl) typically exhibit higher binding affinities due to increased Lewis acidity of boron .

Q. What analytical techniques are recommended for characterizing purity and detecting trace impurities in this compound?

- Methodology : LC-MS/MS in Multiple Reaction Monitoring (MRM) mode detects genotoxic impurities (e.g., residual boronic acids) at sub-ppm levels. Derivatization-free protocols reduce sample preparation time . MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) matrix suppresses boroxine formation, enabling accurate mass analysis .

- Data Insight : Validation per ICH guidelines ensures specificity, linearity (R² > 0.99), and LOQ < 1 ppm for regulatory compliance .

Advanced Research Questions

Q. How can computational models predict the compound’s bioactivity as a protease inhibitor or glycoprotein sensor?

- Methodology : Molecular docking (e.g., AutoDock Vina) simulates interactions with target proteins (e.g., HIV-1 protease) using the carbamoyl group as a hydrogen-bond donor. QSAR models correlate structural descriptors (e.g., logP, polar surface area) with inhibitory IC₅₀ values .

- Data Insight : Boronic acids mimicking transition-state intermediates (e.g., tetrahedral boronates) show high affinity for serine proteases .

Q. What experimental strategies mitigate non-specific binding in glycoprotein detection using this boronic acid?

- Methodology : Surface plasmon resonance (SPR) with AECPBA-modified surfaces evaluates selectivity for glycoproteins (e.g., RNase B vs. RNase A). Buffer optimization (e.g., pH 8.5 borate buffer) minimizes electrostatic/hydrophobic secondary interactions .

- Data Insight : Terminal saccharide moieties (e.g., sialic acid) enhance binding specificity, while high ionic strength buffers reduce false positives .

Q. How do kinetic parameters (kon/koff) of diol binding impact real-time glucose monitoring applications?

- Methodology : Stopped-flow fluorescence measures kon values (e.g., ~10³ M⁻¹s⁻¹ for fructose) under physiological pH. Slow koff rates (<0.1 s⁻¹) ensure stable sensor responses but may limit reversibility .

- Data Insight : Binding kinetics correlate with thermodynamic affinity (Kd = koff/kon), guiding sensor design for rapid equilibration (<10 s) .

Q. What photoresponsive modifications enable spatiotemporal control of boronic acid-diol interactions?

- Methodology : Azobenzene-boronic acid conjugates undergo E/Z isomerization under visible light, modulating diol-binding affinity. Red light (λ > 600 nm) enhances binding 20-fold via steric stabilization of the Z isomer .

- Data Insight : Photostationary states (PSS) correlate with wavelength-dependent binding constants, enabling dynamic hydrogel stiffening for drug release systems .

Methodological Challenges & Solutions

Q. How to address boroxine formation during mass spectrometry analysis?

- Solution : On-plate derivatization with DHB forms stable boronic esters, preventing trimerization. MALDI-MS/MS with collision-induced dissociation (CID) sequences branched peptides without dehydration artifacts .

Q. Optimizing Suzuki-Miyaura reactions for derivatives of this compound: Which variables dominate yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.